molecular formula C12H13NO5 B2831713 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid CAS No. 30657-34-2

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

Cat. No. B2831713
CAS RN: 30657-34-2
M. Wt: 251.238
InChI Key: DNJSHXYKYRIMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, also known as 3-benzamidopropionic acid (3-BPA), is an organic compound that has recently been studied for its various properties and applications in the laboratory. 3-BPA is a member of the benzodioxole family and is an important intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other compounds. In addition, 3-BPA has been studied for its potential applications in the fields of biology, medicine, and biochemistry.

Scientific Research Applications

  • Metabotropic Glutamate Receptor Agonist 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid (ABP) is a synthetic compound that belongs to the class of non-proteinogenic amino acids. It acts as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5) . Researchers use ABP to study glutamate signaling pathways and explore potential therapeutic applications related to mGluR5 modulation.
  • Histone Deacetylase (HDAC) Inhibitor Precursor

    • Scientists have used an intermediary compound related to ABP (2) for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy and neurodegenerative diseases.

Dehmel, L., et al. (2017). Molbank, 2017(4), M960. Read more BenchChem. (n.d.). 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP). Read more

properties

IUPAC Name

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSHXYKYRIMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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